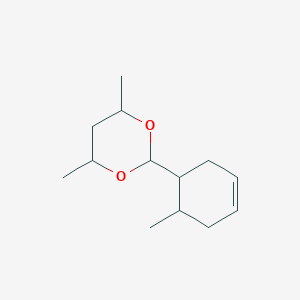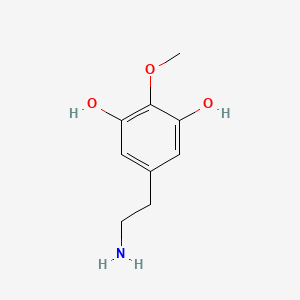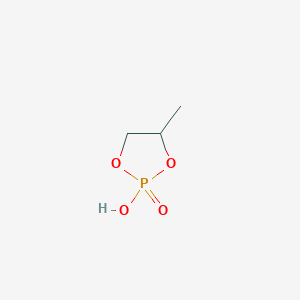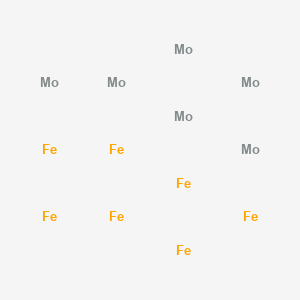
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane is a chemical compound with the molecular formula C7H9Cl3MoO3 It is known for its unique structure, which includes a molybdenum atom coordinated with a trichloro-substituted oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane typically involves the reaction of molybdenum trioxide with 2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The trichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile, and may require catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum(VI) compounds, while reduction may produce molybdenum(III) or molybdenum(IV) compounds. Substitution reactions can lead to a variety of functionalized molybdenum complexes.
Aplicaciones Científicas De Investigación
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicine.
Mecanismo De Acción
The mechanism by which molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane exerts its effects involves coordination with various substrates and intermediates. The molybdenum center can undergo changes in oxidation state, facilitating redox reactions. The trichloro-substituted oxolane ring can participate in nucleophilic and electrophilic interactions, contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane: Known for its unique structure and reactivity.
This compound analogs: Compounds with similar structures but different substituents on the oxolane ring.
Uniqueness
This compound is unique due to its specific combination of a molybdenum center with a trichloro-substituted oxolane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in catalysis, materials science, and organic synthesis.
Propiedades
Número CAS |
20529-42-4 |
|---|---|
Fórmula molecular |
C8H11Cl3MoO3 |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane |
InChI |
InChI=1S/C8H11Cl3O3.Mo/c9-7(10)3-5-13-8(7,11)14-6-2-1-4-12-6;/h6H,1-5H2; |
Clave InChI |
PMLKZPUQOSOQNF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)OC2(C(CCO2)(Cl)Cl)Cl.[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)




![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)

![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)

